ethyl 1H-pyrrol-1-ylacetate

Description

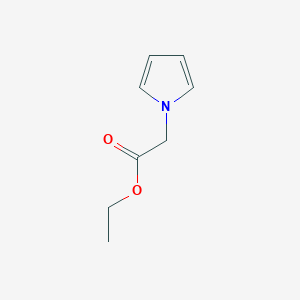

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyrrol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYRQFECVTJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325617 | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-67-5 | |

| Record name | 5145-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC513164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 1H-pyrrol-1-ylacetate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1H-pyrrol-1-ylacetate

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in organic synthesis and a foundational scaffold in medicinal chemistry. This technical guide provides a comprehensive examination of its core chemical properties, synthesis, and reactivity. Structured for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its observed chemical behavior. We will delve into detailed spectroscopic analysis, explore its key reaction pathways, and provide validated experimental protocols. The aim is to equip the reader with the expert-level understanding required for the effective application of this compound in a research and development setting.

Molecular Overview and Physicochemical Profile

This compound, with CAS Number 6153-23-7, integrates an aromatic five-membered pyrrole ring with an ethyl acetate functional group via an N-alkylation. This unique combination imparts a balance of aromaticity and ester reactivity, making it a valuable building block. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which significantly influences the reactivity of both the pyrrole ring and the attached acetate moiety.

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)acetate | PubChem |

| CAS Number | 6153-23-7 | - |

| Molecular Formula | C₈H₁₁NO₂ | PubChem |

| Molecular Weight | 153.18 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~118-119 °C @ 760 mm Hg (est.) | [2] |

| Density | ~0.947 g/cm³ at 25°C (for 1-ethylpyrrole) | [1] |

| Solubility | Miscible in most organic solvents; slightly soluble in water. | [1] |

| logP (o/w) | 1.860 (estimated) | [2] |

Synthesis and Purification

The most direct and common synthesis of this compound is the nucleophilic substitution reaction between pyrrole and an ethyl haloacetate, typically ethyl bromoacetate. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.

Causality in Synthesis Design:

-

Base Selection: Pyrrole is weakly acidic (pKa ≈ 17.5). A moderately strong base is required to deprotonate the pyrrole nitrogen, forming the highly nucleophilic pyrrolide anion. Potassium carbonate (K₂CO₃) is often preferred as it is inexpensive, effective, and easier to handle than stronger bases like sodium hydride (NaH). The use of NaH would require strictly anhydrous conditions to prevent violent reaction with water.

-

Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents can dissolve the ionic intermediates (pyrrolide salt) and the organic reactants, but they do not participate in the reaction (i.e., they don't have acidic protons to quench the anion).

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol: N-Alkylation of Pyrrole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add freshly distilled pyrrole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 150 mL of acetone.

-

Addition of Alkylating Agent: While stirring, add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the solid salts (KBr and excess K₂CO₃) and wash them with a small amount of acetone.

-

Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The unique electronic environment of the pyrrole ring and the standard signature of the ethyl ester group provide a distinct analytical fingerprint.[3]

Table 2: Summary of Spectroscopic Data

| Technique | Key Features and Expected Values |

| ¹H NMR | δ (ppm) in CDCl₃: - ~6.7 (t, 2H, H-2/H-5 of pyrrole)- ~6.2 (t, 2H, H-3/H-4 of pyrrole)- ~4.6 (s, 2H, -CH₂- of acetate)- ~4.2 (q, 2H, -CH₂- of ethyl)- ~1.2 (t, 3H, -CH₃ of ethyl) |

| ¹³C NMR | δ (ppm) in CDCl₃: - ~168 (C=O)- ~122 (C-2/C-5 of pyrrole)- ~109 (C-3/C-4 of pyrrole)- ~62 (-CH₂- of ethyl)- ~50 (-CH₂- of acetate)- ~14 (-CH₃ of ethyl) |

| IR | ν (cm⁻¹): - ~2980 (C-H aliphatic stretch)- ~1750 (strong, C=O ester stretch)[4][5]- ~1500 (C=C aromatic stretch)- ~1200 (C-O stretch)[4][5] |

| MS (EI) | m/z: - 153 (M⁺)- 108 [M - OEt]⁺- 80 [M - CH₂COOEt]⁺ |

Analysis of Spectroscopic Data:

-

¹H NMR: The pyrrole protons appear as two distinct triplets due to symmetry, with the α-protons (adjacent to N) being more downfield (~6.7 ppm) than the β-protons (~6.2 ppm). The methylene protons of the acetate group are singlets and significantly downfield (~4.6 ppm) due to the adjacent electron-withdrawing nitrogen and carbonyl group. The ethyl group shows a classic quartet-triplet pattern.[6][7]

-

¹³C NMR: The carbonyl carbon of the ester is the most downfield signal. The carbons of the pyrrole ring appear in the aromatic region, with the α-carbons downfield relative to the β-carbons.[8]

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak is the strong absorption around 1750 cm⁻¹ corresponding to the C=O stretch of the ester functional group.[4][5] This peak's presence is a primary indicator of a successful reaction.

-

Mass Spectrometry (MS): Electron impact mass spectrometry will show a clear molecular ion peak at m/z = 153. Characteristic fragmentation includes the loss of the ethoxy group (-OEt, 45 Da) to give a fragment at m/z = 108, and the cleavage of the N-C bond to lose the entire sidechain, resulting in a pyrrole radical cation fragment at m/z = 80.[9]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by two main centers: the ester functional group and the aromatic pyrrole ring.

Caption: Key reactivity pathways for this compound.

Ester Hydrolysis

This is a fundamental transformation, converting the ester into the corresponding carboxylic acid, 1H-pyrrol-1-ylacetic acid, a valuable building block for further elaboration.[10] The reaction proceeds readily under both acidic and basic conditions.[11]

Protocol: Base-Catalyzed Hydrolysis

-

Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Reaction: Add sodium hydroxide (NaOH, 1.5 eq) and stir the solution at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.

-

Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and carefully acidify with cold 2M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Reactivity of the Pyrrole Ring

The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The N-substituent directs incoming electrophiles primarily to the C2 and C5 positions.

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the ring, typically at the C2 position, using a mixture of phosphorus oxychloride (POCl₃) and DMF.

-

Nitration/Halogenation: These reactions must be performed under mild conditions to avoid polymerization or decomposition of the sensitive pyrrole ring.

Stability and Storage

The compound is generally stable under standard laboratory conditions. However, it is sensitive to strong acids and bases, which will catalyze its hydrolysis.[1] For long-term storage, it should be kept in a tightly sealed container, protected from moisture and light, and stored in a cool, dry place.[1]

Safety and Handling

As with any chemical, proper safety precautions are essential. This compound should be handled in a well-ventilated area or a chemical fume hood.

-

GHS Classification: May be classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[1]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[1][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

References

- Learning Science. (2021). NMR spectrum of ethyl acetate.

-

National Center for Biotechnology Information. (n.d.). 1-Ethylpyrrole. PubChem. Available at: [Link]

- Sigma-Aldrich. (2024). Ethyl acetate - SAFETY DATA SHEET.

-

Netizen Me. (2025). Comprehensive Guide to Ethyl Acetate Reactivity and Use. Available at: [Link]

-

SIELC Technologies. (2015). Phenoxymethylpenicillin. Available at: [Link]

-

PubMed. (n.d.). 5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Available at: [Link]

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

-

The Good Scents Company. (n.d.). 1-ethyl pyrrole. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethyl ethanoate. Available at: [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Acetate. PubChem. Available at: [Link]

Sources

- 1. 1-Ethyl-1H-Pyrrole MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 2. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]

- 3. proprep.com [proprep.com]

- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lifesciencesite.com [lifesciencesite.com]

- 10. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]

- 12. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

ethyl 1H-pyrrol-1-ylacetate structure elucidation

<c> {"answer":"## An In-Depth Technical Guide to the Structure Elucidation of Ethyl 1H-Pyrrol-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmaceutical agents.[1][2] The precise characterization of substituted pyrroles is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key derivative, this compound. We will move beyond a simple recitation of data to explore the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow. This document serves as a practical, field-proven manual for scientists requiring unambiguous structural confirmation of N-substituted pyrroles.

Introduction: The Significance of Structural Integrity

This compound is a versatile building block in organic synthesis. Its structure, featuring a pyrrole ring N-substituted with an ethyl acetate moiety, presents a unique combination of aromatic and aliphatic features. Misinterpretation of its structure can lead to significant setbacks in synthetic campaigns and drug development pipelines. Therefore, a multi-faceted analytical approach is not just recommended, but essential for unequivocal confirmation. This guide will detail the integrated use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this goal.

The Synthetic Pathway: A Foundation for Elucidation

Understanding the synthesis of this compound provides crucial context for its structural analysis. A common and efficient method involves the N-alkylation of pyrrole with ethyl chloroacetate.

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

This reaction is anticipated to yield the N-substituted product, but the potential for C-alkylation or other side reactions necessitates the rigorous analytical confirmation that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules.[3] For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their connectivity (spin-spin splitting).

Expected ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃ of ethyl) | ~1.25 | Triplet | 3H | ~7.1 |

| H-b (CH₂ of ethyl) | ~4.18 | Quartet | 2H | ~7.1 |

| H-c (CH₂ attached to N) | ~4.60 | Singlet | 2H | N/A |

| H-α (Pyrrole C2, C5) | ~6.70 | Triplet | 2H | ~2.2 |

| H-β (Pyrrole C3, C4) | ~6.15 | Triplet | 2H | ~2.2 |

Causality Behind the Chemical Shifts:

-

H-a and H-b: These signals are characteristic of an ethyl ester. The quartet at ~4.18 ppm is downfield due to the deshielding effect of the adjacent oxygen atom. The triplet at ~1.25 ppm is in the typical aliphatic region.

-

H-c: The singlet at ~4.60 ppm is significantly downfield due to the influence of the electron-withdrawing pyrrole nitrogen and the adjacent carbonyl group.

-

H-α and H-β: The pyrrole protons exhibit characteristic shifts. The α-protons (~6.70 ppm) are deshielded relative to the β-protons (~6.15 ppm) due to the proximity to the nitrogen atom. The triplet multiplicity arises from coupling to the two adjacent, chemically equivalent protons on the other side of the ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments.

Expected ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) |

| C H₃ of ethyl | ~14.2 |

| C H₂ of ethyl | ~61.5 |

| C H₂ attached to N | ~50.0 |

| C -β (Pyrrole C3, C4) | ~108.5 |

| C -α (Pyrrole C2, C5) | ~121.0 |

| C =O (Carbonyl) | ~168.0 |

Rationale for Assignments:

-

The carbonyl carbon is the most deshielded, appearing at ~168.0 ppm.

-

The aromatic pyrrole carbons appear in the ~108-121 ppm range, with the α-carbons being more downfield.

-

The aliphatic carbons of the ethyl acetate moiety are found at the most upfield positions.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[1]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton broadband decoupling to simplify the spectrum to singlets for each carbon.[1]

-

Set the spectral width to 0-220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

Expected Mass Spectrometric Data

| Technique | m/z Value | Assignment |

| High-Resolution MS (HRMS) | ~153.0790 | [M]⁺ (Calculated for C₈H₁₁NO₂) |

| Electron Ionization (EI-MS) | 153 | [M]⁺ |

| EI-MS | 80 | [M - CH₂COOEt]⁺ |

| EI-MS | 67 | [Pyrrole]⁺ |

Interpretation of Fragmentation:

The molecular ion peak at m/z 153 confirms the molecular formula. The base peak is often observed at m/z 80, corresponding to the loss of the ethyl acetate side chain via cleavage of the N-CH₂ bond. This fragmentation is a strong indicator of an N-substituted pyrrole. A fragment at m/z 67, corresponding to the pyrrole cation, may also be observed.

Mass Spectrometry Experimental Workflow

Caption: Generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[4]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1750-1735 | C=O stretch | Ester Carbonyl |

| ~1250-1230 | C-O stretch | Ester |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~3100 | =C-H stretch | Aromatic (Pyrrole) |

Significance of Key Absorptions:

The strong absorption in the 1750-1735 cm⁻¹ region is highly characteristic of the ester carbonyl group.[5] Its presence, along with the C-O stretch, provides strong evidence for the ethyl acetate moiety. The absence of a broad O-H stretch (3200-3600 cm⁻¹) or an N-H stretch (~3400 cm⁻¹) is also a critical piece of evidence, confirming the N-substitution of the pyrrole ring.

Integrated Data Analysis: A Self-Validating Approach

The true power of this analytical workflow lies in the convergence of data from all three techniques.

Logical Flow of Structure Confirmation

Caption: Integrated approach to structure elucidation.

-

MS provides the molecular formula and a primary indication of the N-substituent.

-

IR confirms the presence of the ester functional group and the absence of an N-H bond.

-

NMR provides the definitive connectivity map, confirming the precise arrangement of all atoms in the molecule.

References

- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]

-

McCrary, A., & Donahue, M. (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. Available at: [Link]

-

Spectra of ethyl acetate. University of Birmingham. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Davis. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Available at: [Link]

-

infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram. Doc Brown's Chemistry. Available at: [Link]

-

Structure elucidation | Interactive session | Spectral analysis. YouTube. Available at: [Link]

-

Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. Available at: [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Available at: [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

Spectra of ethyl acetate. University of Birmingham. Available at: [Link]

-

NMR spectrum of ethyl acetate. YouTube. Available at: [Link]

-

Ethyl Acetate. NIST WebBook. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate - American Chemical Society [acs.digitellinc.com]

- 3. m.youtube.com [m.youtube.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Ethyl 1H-pyrrol-1-ylacetate

This guide provides a comprehensive technical overview of ethyl 1H-pyrrol-1-ylacetate, a significant heterocyclic compound in the landscape of organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core identifiers, synthesis methodologies, analytical characterization, and the burgeoning applications of this molecule.

Core Identification and Chemical Properties

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. In this specific compound, an ethyl acetate group is attached to the nitrogen atom of the pyrrole ring. This N-substitution is a critical structural feature that dictates its chemical reactivity and biological activity.

Chemical Identifiers

Correctly identifying a chemical compound is the foundation of sound scientific research. The primary identifiers for this compound are summarized below for clarity and precise referencing.

| Identifier | Value | Source |

| CAS Number | 5145-67-5 | [1] |

| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)acetate | N/A |

| Synonyms | Ethyl pyrrole-1-acetate, 1-(Ethoxycarbonyl)methylpyrrole | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CN1C=CC=C1 | N/A |

| InChIKey | XGFTWMBKSHRZKN-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Predicted)

While extensive experimental data for this specific ester is not broadly published, predictive models based on its structure provide valuable insights into its physicochemical properties. These properties are crucial for designing reaction conditions, purification strategies, and formulation development.

| Property | Predicted Value |

| Boiling Point | ~230-250 °C at 760 mmHg |

| Density | ~1.05 ± 0.1 g/cm³ |

| LogP | ~1.5 |

| Appearance | Colorless to pale yellow liquid |

Synthesis and Mechanism

The primary route for synthesizing this compound is through the direct N-alkylation of pyrrole. This reaction is a cornerstone of heterocyclic chemistry, and understanding its mechanism is key to optimizing yield and purity.

N-Alkylation of Pyrrole

The most common and efficient method for preparing the title compound is the reaction of pyrrole with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.[3][4]

Reaction Scheme:

Caption: General workflow for the N-alkylation of pyrrole.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.

-

Deprotonation of Pyrrole: Pyrrole (1.0 eq) is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone. A base (1.1-1.5 eq), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added portion-wise at 0 °C.

-

Causality: The nitrogen proton of pyrrole is weakly acidic (pKa ≈ 17.5). The base is required to deprotonate the pyrrole, generating the pyrrolide anion. This anion is a much stronger nucleophile than neutral pyrrole, which is essential for the subsequent alkylation step. Using a strong base like NaH ensures complete deprotonation, driving the reaction to completion.

-

-

Nucleophilic Substitution (Sₙ2): Ethyl bromoacetate (1.1 eq) is added dropwise to the solution containing the pyrrolide anion. The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-24h).

-

Causality: The pyrrolide anion acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate. This occurs via an Sₙ2 mechanism, displacing the bromide leaving group and forming the new nitrogen-carbon bond.[3] The regioselectivity for N-alkylation over C-alkylation is generally high under these conditions, especially in polar aprotic solvents.[3]

-

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Pyrrole Protons: Two sets of signals for the aromatic protons on the pyrrole ring. The protons at positions 2 and 5 (α-protons) would appear as a triplet around δ 6.7-6.9 ppm. The protons at positions 3 and 4 (β-protons) would appear as a triplet at a slightly higher field, around δ 6.1-6.3 ppm.

-

Methylene Protons (-CH₂-): A singlet for the two protons of the methylene group attached to the nitrogen, expected around δ 4.6-4.8 ppm.

-

Ethyl Ester Protons: A quartet for the methylene protons (-O-CH₂-) of the ethyl group around δ 4.1-4.3 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.[5]

-

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data.

-

Pyrrole Carbons: Signals for the α-carbons (C2, C5) around δ 120-122 ppm and the β-carbons (C3, C4) around δ 108-110 ppm.

-

Ester Carbonyl Carbon: A signal in the downfield region, typically around δ 168-170 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 50-52 ppm.

-

Ethyl Ester Carbons: Signals for the -O-CH₂- carbon around δ 61-63 ppm and the -CH₃ carbon around δ 14-16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is a characteristic peak for the carbonyl group in an ester.[6][7]

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretching from the pyrrole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups would be observed just below 3000 cm⁻¹.

-

C-O Stretch (Ester): A distinct absorption band in the 1250-1230 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester group.[6]

-

Absence of N-H Stretch: Critically, the absence of a broad absorption band in the 3200-3500 cm⁻¹ region confirms the successful N-substitution of the pyrrole ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (153.18). The SpectraBase entry for this compound shows a prominent peak at m/z 153.[1]

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 108, or the loss of the entire ethoxycarbonyl group (-COOC₂H₅, m/z 73) resulting in a fragment at m/z 80.

Applications in Research and Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[9][10] N-substituted pyrroles, such as this compound, serve as versatile intermediates for the synthesis of more complex molecules with a wide array of biological activities.

Scaffold for Bioactive Molecules

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid (1H-pyrrol-1-ylacetic acid), which can then be coupled with various amines to form a diverse library of amide derivatives. This strategy is frequently employed in drug discovery to explore structure-activity relationships (SAR).

Caption: Synthetic utility of this compound.

Therapeutic Potential of Derivatives

Derivatives of N-substituted pyrroles have demonstrated significant pharmacological potential across various therapeutic areas:

-

Anticancer Agents: The pyrrole framework is a key component of several kinase inhibitors. Modifications of the N-substituent are explored to enhance potency and selectivity against targets like EGFR and CDK2.[11]

-

Anticonvulsant Activity: Certain pyrrole and pyrrolidine derivatives have shown efficacy in models of epilepsy, potentially by modulating ion channels or neurotransmitter systems.[12][13]

-

Aldose Reductase Inhibition: Some pyrrole acetic acid derivatives have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications.[14]

-

Antibacterial and Antiviral Agents: The pyrrole scaffold is present in several natural and synthetic antimicrobial compounds. Its derivatives are actively being investigated as new agents to combat infectious diseases, including hepatitis B.[10][15]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

General Hazards: While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related esters and pyrroles are generally considered irritants. It may cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis via N-alkylation of pyrrole, combined with the chemical reactivity of the ester group, makes it an ideal starting point for the development of novel, biologically active compounds. As the demand for new therapeutics continues to grow, the strategic use of such fundamental heterocyclic scaffolds will remain a critical component of successful drug discovery programs.

References

-

Ethyl (2-formyl-1H-pyrrol-1-yl)acetate | CAS#:70582-73-9 | Chemsrc . [Link]

-

1H-Pyrrole-1-acetic acid, 2-formyl-, ethyl ester - ChemBK . [Link]

-

1H-Pyrrole-1-acetic acid, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase . [Link]

-

1-ethyl pyrrole, 617-92-5 - The Good Scents Company . [Link]

-

1H-Pyrrole, 1-ethyl- - NIST WebBook . [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results . [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal . [Link]

-

Scheme 2. N-Alkylation of Pyrrole a - ResearchGate . [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del) . [Link]

-

Supporting Information . [Link]

-

Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1][16]thiazine . [Link]

-

Spectra of ethyl acetate . [Link]

-

The Regiospecific N -Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles - Bohrium . [Link]

-

(PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles . [Link]

-

N‐substituted pyrrole carboxylic acid derivatives from 3,4‐dihydroxyketons - ResearchGate . [Link]

-

ethyl 2-(1H-pyrrol-3-ylmethylsulfamoyl)acetate | C9H14N2O4S | CID 106386261 - PubChem . [Link]

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google P

-

3-Alkylation of the Pyrrole Ring. Sir . [Link]

-

Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters . [Link]

-

Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central . [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH . [Link]

-

NMR spectrum of ethyl acetate - YouTube . [Link]

-

Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus | Request PDF - ResearchGate . [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central . [Link]

-

(PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate . [Link]

-

[5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed . [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - NIH . [Link]

-

Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... - ResearchGate . [Link]

-

NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... - ResearchGate . [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid . [Link]

-

infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes . [Link]

-

Pyrrole - NIST WebBook . [Link]

-

interpreting infra-red spectra - Chemguide . [Link]

-

Ethyl Acetate - NIST WebBook . [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. ethyl 2-(1H-pyrrol-2-yl)acetate | 4778-25-0 [sigmaaldrich.com]

- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 4. The Regiospecific N -Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. youtube.com [youtube.com]

- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Pyrrole [webbook.nist.gov]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ethyl (2-formyl-1H-pyrrol-1-yl)acetate | CAS#:70582-73-9 | Chemsrc [chemsrc.com]

Ethyl 1H-pyrrol-1-ylacetate: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery programs targeting a wide array of diseases, including cancer, infections, and inflammatory conditions.[2][3] This guide focuses on a key derivative, Ethyl 1H-pyrrol-1-ylacetate, a versatile building block that provides a strategic entry point for the synthesis of more complex, biologically active molecules. We will delve into its synthesis, elucidating the critical process of N-alkylation, explore its chemical reactivity and characterization, and discuss its application as a precursor in the development of novel therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their synthetic endeavors.

The Strategic Importance of the Pyrrole Moiety

The five-membered aromatic heterocycle, pyrrole, is a cornerstone in pharmaceutical sciences. While simple pyrrole has limited biological significance on its own, its derivatives are central to a multitude of bioactive compounds.[2] The blockbuster drug atorvastatin (Lipitor), the anticancer agent sunitinib, and the antiemetic ondansetron are prominent examples showcasing the therapeutic value of the pyrrole framework.[4] The power of the pyrrole nucleus lies in its role as a pharmacophore, a molecular feature that ensures optimal interactions with a biological target to trigger a therapeutic response.[1] this compound serves as an ideal starting material, possessing a reactive handle—the ethyl acetate group—attached to the pyrrole nitrogen, allowing for further molecular elaboration while preserving the core pyrrole structure.

Synthesis of this compound: A Guided Protocol

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of pyrrole with an appropriate ethyl haloacetate, typically ethyl bromoacetate.[5][6] This reaction falls under the category of nucleophilic substitution, where the pyrrolide anion, generated in situ, acts as the nucleophile.

Mechanistic Rationale

The nitrogen atom in pyrrole is part of an aromatic system, and its lone pair of electrons is delocalized within the ring. Consequently, pyrrole is weakly acidic (pKa ≈ 17.5). To achieve N-alkylation, a sufficiently strong base is required to deprotonate the pyrrole, generating the more nucleophilic pyrrolide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH). Sodium hydride is often preferred for its ability to irreversibly deprotonate the pyrrole, driving the reaction to completion.

The choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they can dissolve the ionic intermediates and do not interfere with the nucleophilic attack.[7] The alkylating agent, ethyl bromoacetate, provides the electrophilic carbon center for the pyrrolide anion to attack, forming the new N-C bond.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established methods for N-alkylation of pyrroles.[7]

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous dimethylformamide (DMF).

-

Expertise & Experience: The use of a 60% dispersion of NaH is standard for safety and ease of handling. Anhydrous DMF is crucial as NaH reacts violently with water. The reaction is performed under an inert nitrogen atmosphere to prevent quenching of the base and anion by atmospheric moisture and oxygen.

-

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

-

Causality: Cooling the reaction to 0 °C controls the exothermic reaction between pyrrole and NaH, preventing side reactions. The slow addition maintains this control.

-

-

Anion Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium pyrrolide salt.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Trustworthiness: Using a slight excess of the alkylating agent ensures the complete consumption of the valuable pyrrolide intermediate. The reaction is again cooled to manage the exothermicity of the alkylation step.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Self-Validation: The quenching step neutralizes any unreacted NaH. Ethyl acetate is an effective solvent for extracting the product from the aqueous DMF mixture.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The expected properties and spectral data for this compound are summarized below.

Physical Properties

| Property | Predicted Value | Justification / Reference |

| Molecular Formula | C8H11NO2 | - |

| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Typical appearance for N-alkylated pyrroles. |

| Boiling Point | ~100-105 °C at 15 mmHg | Estimated based on similar structures. |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, EtOAc, Acetone) | Expected for a moderately polar organic ester.[8] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint of the molecule.

The ¹H NMR spectrum is the most informative tool for confirming the structure. We expect three distinct sets of signals corresponding to the pyrrole ring protons and two sets for the ethyl acetate moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.70 | t | 2H | H-2, H-5 (α-protons) | The α-protons of the pyrrole ring are equivalent due to symmetry and appear as a triplet due to coupling with the β-protons. |

| ~6.15 | t | 2H | H-3, H-4 (β-protons) | The β-protons are also equivalent and appear as a triplet coupled to the α-protons. |

| ~4.80 | s | 2H | N-CH2-COO | The methylene protons attached to the nitrogen are deshielded by the adjacent nitrogen and carbonyl group, appearing as a singlet as there are no adjacent protons. |

| 4.20 | q | 2H | O-CH2-CH3 | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl group.[2] |

| 1.25 | t | 3H | O-CH2-CH3 | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group.[2] |

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C=O | Typical chemical shift for an ester carbonyl carbon.[9] |

| ~121.0 | C-2, C-5 | α-carbons of the pyrrole ring. |

| ~109.0 | C-3, C-4 | β-carbons of the pyrrole ring. |

| ~61.5 | O-C H2-CH3 | Methylene carbon of the ethyl ester group.[10] |

| ~50.0 | N-C H2-COO | Methylene carbon attached to the pyrrole nitrogen. |

| ~14.0 | O-CH2-C H3 | Methyl carbon of the ethyl ester group.[10] |

IR spectroscopy is used to identify the key functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1750 (strong) | C=O stretch | Ester |

| ~1240 (strong) | C-O stretch | Ester |

| ~2980 | C-H stretch | sp³ C-H (Alkyl) |

| ~3100 | C-H stretch | sp² C-H (Aromatic) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Fragment | Interpretation |

| 153 | [M]⁺ | Molecular ion peak. |

| 80 | [M - CH2COOEt]⁺ | Loss of the ethyl acetate side chain, resulting in the pyrrolomethyl cation. |

| 67 | [C4H5N]⁺ | Pyrrole ring fragment.[11] |

Chemical Reactivity and Applications in Drug Development

This compound is primarily used as an intermediate. Its reactivity is centered around the ester functionality.

Hydrolysis

The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 1H-pyrrol-1-ylacetic acid . This transformation is crucial as the resulting carboxylic acid can be coupled with amines to form amides, a common linkage in pharmaceutical agents.

Caption: Hydrolysis of this compound.

Role as a Synthetic Precursor

The true value of this compound lies in its role as a scaffold. The acetic acid moiety it provides is a key structural element in several classes of drugs. For instance, pyrrole-acetic acid derivatives have been investigated as aldose reductase inhibitors, which are potential treatments for diabetic complications like nephropathy.[12][13] The synthesis of these more complex molecules often begins with the hydrolysis of the ethyl ester, followed by amide bond formation or other modifications to the carboxylic acid group.

Conclusion

This compound is a fundamentally important building block in organic and medicinal chemistry. Its straightforward synthesis via N-alkylation of pyrrole, combined with the versatile reactivity of its ester group, provides a reliable and efficient pathway to a wide range of more complex pyrrole-based compounds. The detailed synthetic protocol and comprehensive characterization data provided in this guide serve as a validated starting point for researchers. By understanding the causality behind the experimental choices and the expected analytical outcomes, scientists can confidently employ this molecule to accelerate their research and development efforts in the ongoing quest for novel therapeutics.

References

- Borkotoky, L., & Maurya, R. A. (n.d.). Practical Synthesis of Pharmaceutically Relevant Pyrroles from α,β‐Unsaturated Aldehydes and Phenacyl Azides. European Journal of Organic Chemistry.

- Wang, C., Tu, Y., Han, J., & Guo, Y. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

- (2021, September 3).

- (n.d.).

- Anagnostou, C., Nicolaou, I., & Demopoulos, V. J. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)

- (n.d.). Ethyl 2-[3-(2-phenylacetyl)pyrrol-1-yl]acetate. PubChem. Retrieved January 10, 2026.

- Castro, A. J., & J. R. (n.d.). 3-Alkylation of the Pyrrole Ring. Journal of Organic Chemistry.

- (n.d.). Ethyl acetate(141-78-6) 1H NMR spectrum. ChemicalBook.

- (n.d.).

-

(n.d.). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][14]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.

- (n.d.). 1H-Pyrrole, 1-ethyl-. NIST WebBook.

- (n.d.). NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl acetate in DMSO-d6.

- (2019, March 3). Pharmaceuticals based on the Pyrrole Nucleus. University of Barcelona.

- (2017, September 15).

- (n.d.).

- (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.

- (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.

- (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate....

- (n.d.).

- (n.d.).

- (n.d.).

- Natelson, S., & Gottfried, S. (1943).

- (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra.

- Lea, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004).

- (n.d.). ethyl 2-(2,3-dihydro-1H-pyrrolizin-1-yl)acetate. PubChem. Retrieved January 10, 2026.

- (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat.

- (2022, June 3). 1H-NMR impurity originating from ethyl acetate - What could it be?.

- (n.d.). High-selectivity synthesis method of ethyl alpha-bromoacetate.

- (n.d.). 15.7: Physical Properties of Esters. Chemistry LibreTexts.

- (n.d.).

- (n.d.).

- (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217).

- (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions.

- (n.d.). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- (2022, July 17). IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate (Urdu/Hindi/English) [Video]. YouTube.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. m.youtube.com [m.youtube.com]

- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-[3-(2-phenylacetyl)pyrrol-1-yl]acetate | C16H17NO3 | CID 10858585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]

- 12. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate: An aldose reductase inhibitor for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

discovery and history of pyrrole-1-acetic acid esters

An In-depth Technical Guide to the Discovery and History of Pyrrole-1-Acetic Acid Esters

Abstract

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in biologically active molecules, from natural products like heme to synthetic pharmaceuticals.[1][2] The introduction of an acetic acid moiety at the nitrogen atom gave rise to the pyrrole-1-acetic acid class, a group of compounds that gained significant prominence in the 20th century as potent non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive exploration of the and their derivatives. It traces the journey from the foundational chemical syntheses that first enabled the construction of the pyrrole ring to the rational design, development, and clinical application of landmark drugs such as Tolmetin and Zomepirac. We will examine the causality behind key experimental choices, detail the synthetic protocols that defined the field, and illustrate the mechanisms that underpin their therapeutic effects and, in some cases, their adverse reactions.

Foundational Pillars: The Dawn of Pyrrole Synthesis

The story of pyrrole-1-acetic acid esters is inextricably linked to the development of methods for synthesizing the pyrrole core itself. Before N-substituted acetic acid derivatives could be conceived, chemists first needed reliable ways to construct the parent heterocyclic ring. The late 19th century saw the emergence of several seminal, named reactions that became the bedrock of pyrrole chemistry.

The Paal-Knorr Pyrrole Synthesis (1884)

One of the most direct and enduring methods for pyrrole synthesis was independently reported by Carl Paal and Ludwig Knorr.[3] The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to yield a substituted pyrrole.[4][5][6] The use of a primary amine (R-NH₂) is critical for the synthesis of N-substituted pyrroles, the direct precursors to the target compounds of this guide.

The reaction proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic ring.[3][5] The simplicity and efficiency of this method have made it a cornerstone of heterocyclic chemistry for over a century.[3]

The Hantzsch Pyrrole Synthesis (1890)

Reported by Arthur Hantzsch, this multicomponent reaction provides a versatile route to highly substituted pyrroles.[7] The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7][8] This method proved particularly influential in the synthesis of pharmaceutical pyrroles, as it allows for the controlled placement of multiple, distinct substituents on the pyrrole ring.

The mechanism initiates with the formation of an enamine from the β-ketoester and the primary amine.[8] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[7] The specific choice of a primary amine, such as methylamine, directly installs the N-substituent required for later elaboration into the acetic acid side chain.

The Rise of Pyrrole-Acetic Acids as NSAIDs

With robust synthetic methods established, researchers in the mid-20th century began exploring pyrrole derivatives for therapeutic applications. A significant breakthrough came from modifying the pyrrole scaffold to mimic the structure of indole-3-acetic acid, a known anti-inflammatory agent. This led to the development of pyrrole-acetic acid derivatives, which culminated in two landmark drugs: Tolmetin and Zomepirac.[9]

The core mechanism of action for these compounds is the inhibition of prostaglandin synthesis.[10][11] They block the activity of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.[10][12]

Tolmetin: A First-Generation Success

Approved by the FDA in 1976, Tolmetin ([1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid) was a pioneering NSAID of the heterocyclic acetic acid class.[13] It demonstrated efficacy comparable to aspirin and indomethacin for treating conditions like osteoarthritis and rheumatoid arthritis, but with a potentially better side-effect profile regarding gastrointestinal and central nervous system issues.[13]

Synthesis of Tolmetin: The synthesis of Tolmetin showcases a multi-step approach to building the functionalized pyrrole. A key pathway involves:

-

Aminomethylation of 1-methylpyrrole.

-

Conversion to 1-methylpyrrole-2-acetonitrile.

-

Friedel-Crafts acylation with 4-methylbenzoyl chloride to install the C5-benzoyl group.

-

Hydrolysis of the nitrile to the final carboxylic acid.[14]

Zomepirac: Potency and a Precautionary Tale

Developed by McNeil Pharmaceutical and approved in 1980, Zomepirac (5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate) is a close structural analog of Tolmetin.[11][15] It was marketed as a powerful, non-addictive analgesic for mild to severe pain, with clinical trials showing its effectiveness to be comparable to that of opioids like morphine for postoperative pain.[11][15]

Synthesis of Zomepirac: The industrial synthesis of Zomepirac is a classic application of the Hantzsch pyrrole synthesis.[15] It utilizes diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine to construct the core 1,4-dimethylpyrrole ring system.[15] This is followed by a series of steps including saponification, esterification, decarboxylation, and finally acylation with a p-chlorobenzoyl group to yield the final product.[15]

Despite its clinical success, Zomepirac was withdrawn from the market in 1983 due to its association with rare but severe and unpredictable anaphylactic reactions.[12][15][16] The drug's metabolism to a reactive glucuronide that binds irreversibly to plasma albumin is believed to be the cause.[15] Zomepirac remains a critical case study in pharmacovigilance, highlighting the importance of post-marketing surveillance for identifying rare adverse events.[16]

Comparative Overview

The following table summarizes the key attributes of Tolmetin and Zomepirac, highlighting their structural similarities and differing clinical histories.

| Feature | Tolmetin | Zomepirac |

| IUPAC Name | [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid[13] | 2-[5-(4-Chlorobenzoyl)-1,4-dimethyl-pyrrol-2-yl]acetic acid[15] |

| Core Structure | Pyrrole-2-acetic acid | Pyrrole-2-acetic acid |

| N1-Substituent | Methyl | Methyl |

| C4-Substituent | Hydrogen | Methyl |

| C5-Substituent | 4-Methylbenzoyl | 4-Chlorobenzoyl |

| FDA Approval | 1976[13] | 1980[15] |

| Primary Use | Anti-inflammatory (Arthritis)[13] | Analgesic (Mild to Severe Pain)[15] |

| Market Status | Available (limited use) | Withdrawn (1983)[15] |

Key Experimental Protocols

To provide a practical understanding of how these compounds are synthesized, this section outlines the methodologies for the foundational Hantzsch synthesis and a representative pathway for a pyrrole-1-acetic acid ester intermediate.

Protocol 1: Hantzsch Synthesis of a Substituted Pyrrole Ester

This protocol describes a generalized procedure for forming a polysubstituted pyrrole, the core of many therapeutic agents.

-

Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of a β-ketoester (e.g., ethyl acetoacetate) and 1.1 equivalents of a primary amine (e.g., 33% methylamine in ethanol) in absolute ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

-

Alkylation: To the enamine solution, add 1.0 equivalent of an α-haloketone (e.g., chloroacetone) dropwise.

-

Cyclization/Dehydration: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure substituted pyrrole ester.

Protocol 2: Synthesis of a Pyrrole-2-Acetate Intermediate

This protocol outlines the conversion of a precursor pyrrole to its corresponding acetic acid ester, a key step in producing the final drug molecule.

-

Nitrile Formation: Start with a suitable 1-substituted pyrrole. Perform a Mannich reaction using formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the C2 position. Subsequently, react this intermediate with sodium cyanide to displace the dimethylamine and form the 1-substituted-pyrrole-2-acetonitrile.[14]

-

Acylation: In a flask under an inert atmosphere (N₂), dissolve the 1-substituted-pyrrole-2-acetonitrile (1.0 eq) in a suitable anhydrous solvent like dichloromethane. Cool the solution to 0°C. Add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq). Add the desired aroyl chloride (e.g., p-chlorobenzoyl chloride, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Hydrolysis & Esterification: Quench the reaction by carefully pouring it over ice. Extract the product with an organic solvent. For the final step, hydrolyze the nitrile group to a carboxylic acid using strong basic conditions (e.g., refluxing with NaOH). Acidify the solution to precipitate the carboxylic acid. The resulting pyrrole-1-acetic acid can then be esterified using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) if the ester form is desired.

Conclusion and Future Outlook

The discovery and development of pyrrole-1-acetic acid esters represent a significant chapter in the history of medicinal chemistry. The journey from the foundational Paal-Knorr and Hantzsch syntheses to the clinical application of Tolmetin and Zomepirac illustrates a classic paradigm of drug development: leveraging fundamental organic chemistry to create novel therapeutic agents. While the clinical use of this specific class of NSAIDs has waned, the pyrrole scaffold remains a "resourceful small molecule" of immense interest.[9][17] Researchers continue to explore pyrrole derivatives for a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties, ensuring the legacy of these early discoveries continues to inspire future innovation.[18][19][20]

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Zomepirac. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

-

Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Grokipedia. Retrieved from [Link]

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Grokipedia. (2026, January 7). Zomepirac. Grokipedia. Retrieved from [Link]

-

Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Química Organica.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Zomepirac. National Center for Biotechnology Information. Retrieved from [Link]

- Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis Online.

-

chemeurope.com. (n.d.). Zomepirac. chemeurope.com. Retrieved from [Link]

- Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.

- Pharmacia. (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia.

- Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1702.

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

- National Institutes of Health. (2022, March 23).

-

Wikipedia. (n.d.). Tolmetin. Wikipedia. Retrieved from [Link]

- Pipzine Chemicals. (n.d.). 1-Methylpyrrole-2-acetic Acid Methyl Ester. Pipzine Chemicals.

-

Pharmaffiliates. (2020, June 18). TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmaffiliates. Retrieved from [Link]

- ResearchGate. (2022, August 6). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- National Institutes of Health. (2022, August 9).

- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]

- National Institutes of Health. (n.d.). Recent Advancements in Pyrrole Synthesis. PubMed Central.

- PubMed. (2010, January 28). Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents.

- National Institutes of Health. (2025, August 10). Tolmetin. LiverTox - NCBI Bookshelf.

-

National Institutes of Health. (n.d.). Tolmetin. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). WO1982002044A1 - Preparation of pyrrole esters.

- MDPI. (2024, September 4).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.

- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- National Institutes of Health. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PubMed Central.

- PharmaCompass.com. (n.d.). Tolmetin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare.

- ResearchGate. (n.d.). The Hantzsch pyrrole synthesis.

-

Wikipedia. (n.d.). Pyrrole. Wikipedia. Retrieved from [Link]

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Zomepirac [chemeurope.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. Tolmetin - Wikipedia [en.wikipedia.org]

- 14. TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 15. Zomepirac - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 1H-pyrrol-1-ylacetate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1H-pyrrol-1-ylacetate

This guide provides a detailed analysis of the essential spectroscopic data required for the unequivocal identification and characterization of this compound (CAS No: 6313-46-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic interpretation to serve as a benchmark for analysis.

Introduction and Molecular Structure

This compound is a derivative of pyrrole, a fundamental heterocyclic aromatic compound. The attachment of an ethyl acetate group to the nitrogen atom via a methylene bridge yields a molecule with distinct structural features amenable to spectroscopic analysis. Its molecular formula is C₈H₁₁NO₂, with a monoisotopic mass of 153.0790 g/mol .

Accurate structural confirmation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's atomic connectivity and chemical environment. This guide will elucidate the predicted and observed spectroscopic signatures of this compound.

To facilitate a clear discussion of the NMR data, the atoms in the molecule are systematically numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common method for analysis, often coupled with Gas Chromatography (GC).

Theoretical Principles & Data Interpretation Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. The molecular ion of this compound is expected at m/z = 153 . This primary ion can then undergo fragmentation, breaking at its weakest bonds. The stability of the resulting fragments dictates the observed fragmentation pattern.

An experimental mass spectrum for this compound confirms the presence of the molecular ion and key fragments.[1]

Predicted Fragmentation Pathway The primary fragmentation events are predicted to involve the ester side chain:

-

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond results in a stable acylium ion.

-

Loss of an ethyl group (•CH₂CH₃): Followed by the loss of CO₂.

-

McLafferty Rearrangement: While less common for N-substituted esters of this type, it remains a possibility.

-

Cleavage at the N-CH₂ bond: This would result in ions corresponding to the pyrrole ring and the ethyl acetate side chain.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Data Summary: Mass Spectrometry

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 153 | [C₈H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 108 | [M - •OC₂H₅]⁺ | Loss of the ethoxy radical, forming an acylium ion. |

| 80 | [C₅H₆N]⁺ | Cleavage of the side chain, leaving the N-methylenepyrrole cation. |

| 67 | [C₄H₅N]⁺• | Pyrrole cation radical. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).

-

GC Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

MS Parameters: Set the ion source to Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 200.

-

Data Analysis: Identify the peak corresponding to the compound and analyze the resulting mass spectrum, noting the molecular ion and key fragment ions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy